molecular formula C7H8O4S B3261326 2-Methoxybenzenesulfonic acid CAS No. 34256-00-3

2-Methoxybenzenesulfonic acid

Cat. No.: B3261326
CAS No.: 34256-00-3
M. Wt: 188.2 g/mol
InChI Key: FQBAMYDJEQUGNV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonic Acids Research

Aromatic sulfonic acids are a significant class of organic compounds characterized by a sulfonic acid group directly attached to an aromatic ring. numberanalytics.comresearchgate.net These compounds are notable for their industrial applications as intermediates in the synthesis of dyes, detergents, and pharmaceuticals. numberanalytics.comresearchgate.netnumberanalytics.com The sulfonic acid group is a strong electron-withdrawing group and imparts high water solubility, which influences the chemical properties and applications of the parent molecule. numberanalytics.com

The study of aromatic sulfonic acids involves understanding their synthesis, typically through electrophilic aromatic substitution reactions like sulfonation, and their subsequent chemical transformations. numberanalytics.com Research in this field also explores the influence of other substituents on the aromatic ring on the reactivity and properties of the sulfonic acid. scispace.comacs.org

2-Methoxybenzenesulfonic acid is one of three isomers, the others being 3-methoxybenzenesulfonic acid and 4-methoxybenzenesulfonic acid, which differ in the relative positions of the methoxy (B1213986) and sulfonic acid groups. The position of the electron-donating methoxy group relative to the sulfonic acid group significantly affects the electronic properties and reactivity of the aromatic ring. Research often involves comparative studies of these isomers to understand structure-property relationships. Furthermore, derivatives of methoxybenzenesulfonic acids are investigated for their potential applications in areas such as pharmaceuticals and materials science. ontosight.aimdpi.comchemimpex.com For example, derivatives have been synthesized for use as intermediates in the creation of dyes and potential anti-inflammatory agents. chemimpex.comontosight.aiscispace.com

Historical Perspectives on Methoxybenzenesulfonic Acid Chemistry

The chemistry of methoxybenzenesulfonic acids is intrinsically linked to the development of sulfonation reactions, a key process in organic chemistry for introducing the sulfonic acid group onto an aromatic ring. numberanalytics.com Historically, the sulfonation of aromatic compounds has been a fundamental reaction for producing water-soluble derivatives of hydrocarbons.

The synthesis of specific methoxybenzenesulfonic acid isomers and their derivatives has been documented in chemical literature and patents. For instance, methods for preparing p-Methoxybenzenesulfonic acid (the para-isomer) involve the sulfonation of anisole (B1667542). chemicalbook.com A historical method describes obtaining the ammonium (B1175870) salt of p-Methoxybenzenesulfonic acid in high yield by treating anisole with sulfamic acid at elevated temperatures. chemicalbook.com

The development of synthetic routes to various substituted benzenesulfonic acids has been driven by their utility as intermediates. For example, patents describe the preparation of compounds like 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid by reacting 2-hydroxy-4-methoxybenzophenone with a halosulfonic acid. google.com This intermediate is noted for its use in specific applications. chemimpex.comgoogle.comnih.gov Similarly, synthetic methods have been developed for aminomethoxybenzenesulfonic acids, which serve as important intermediates for dyes. ontosight.aigoogle.com These historical developments in synthetic methodology highlight the ongoing interest in accessing a variety of functionalized aromatic sulfonic acids for diverse chemical applications.

Interactive Data Table: Physicochemical Properties of Methoxybenzenesulfonic Acid Isomers

PropertyThis compound (ortho)3-Methoxybenzenesulfonic acid (meta)4-Methoxybenzenesulfonic acid (para)
CAS Number 34256-00-3 chemicalbook.com34256-01-4 5857-42-1 nih.gov
Molecular Formula C₇H₈O₄S nih.govC₇H₈O₄S C₇H₈O₄S nih.gov
Molecular Weight 188.20 g/mol 188.20 g/mol 188.20 g/mol nih.gov
Melting Point 250 °C (decomposes) chemicalbook.comNot availableNot available
Physical Form SolidNot availableSolid sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBAMYDJEQUGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 2 Methoxybenzenesulfonic Acid and Its Substituted Analogues

Direct Sulfonation Approaches for Methoxybenzenes

The direct sulfonation of anisole (B1667542) (methoxybenzene) is a common method for introducing a sulfonic acid group to the aromatic ring. This electrophilic aromatic substitution reaction typically involves reacting anisole with a sulfonating agent. wikipedia.org

Common sulfonating agents include:

Concentrated sulfuric acid chemguide.co.uk

Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid chemguide.co.ukmasterorganicchemistry.com

Chlorosulfonic acid wikipedia.org

The reaction with concentrated sulfuric acid often requires heating for several hours, while the use of fuming sulfuric acid allows for milder conditions and shorter reaction times. chemguide.co.uk The electrophile in these reactions is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com

The methoxy (B1213986) group is an ortho-, para-directing activator in electrophilic aromatic substitution. chemistrysteps.com Therefore, the direct sulfonation of anisole yields a mixture of 2-methoxybenzenesulfonic acid (ortho-isomer) and 4-methoxybenzenesulfonic acid (para-isomer). The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific sulfonating agent used. rsc.org For instance, sulfonation of anisole in concentrated aqueous sulfuric acid can yield a significant proportion of the ortho-isomer. rsc.org

Multi-Step Synthesis from Precursors

Pathways Involving Aminophenols and Subsequent Transformations

Multi-step synthetic routes offer greater control over the final product's structure, particularly for substituted analogues. One such pathway begins with aminophenols. For example, 2-amino-5-methoxybenzenesulfonic acid can be synthesized from p-aminophenol. google.com This process involves several steps:

Nitration of Phenol (B47542): Phenol is first nitrated to produce p-nitrophenol.

Reduction to Aminophenol: The nitro group of p-nitrophenol is then reduced to an amino group to yield p-aminophenol.

Sulfonation: The resulting p-aminophenol is sulfonated to introduce the sulfonic acid group, forming 2-amino-5-hydroxybenzenesulfonic acid.

Methylation: The hydroxyl group is then methylated to produce 2-amino-5-methoxybenzenesulfonic acid. google.com

Another related strategy involves the diazotization of an appropriate methoxyaniline (anisidine). The resulting diazonium salt can then be converted to the sulfonic acid via a Sandmeyer-type reaction or other related transformations. organic-chemistry.org The diazotization process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The methoxy group on the aniline starting material influences the ease of diazotization. quora.com

Routes from Benzophenones via Halosulfonic Acids

Substituted 2-methoxybenzenesulfonic acids can also be prepared from benzophenone precursors. For instance, 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid is synthesized by reacting 2-hydroxy-4-methoxybenzophenone with a halosulfonic acid, such as chlorosulfonic acid. google.comgoogle.com The reaction is typically carried out in a suitable solvent like chloroform or dichloroethane at low temperatures, followed by warming to room temperature. google.com

This method allows for the introduction of a sulfonic acid group at a specific position on the benzophenone backbone, leading to the formation of more complex substituted methoxybenzenesulfonic acids.

Preparation via Sulfonic Acid Reduction Methods

Another synthetic approach involves the reduction of a corresponding sulfonyl chloride. This method is particularly useful when the desired sulfonic acid is difficult to obtain directly. The synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride, for example, can be achieved through the oxidative chlorination of the corresponding thiol or disulfide. orgsyn.org Once the sulfonyl chloride is obtained, it can be hydrolyzed to the corresponding sulfonic acid.

Regioselective Synthesis Strategies and Isomer Control

Controlling the position of the sulfonic acid group on the methoxybenzene ring is a critical aspect of synthesis. The direct sulfonation of anisole typically produces a mixture of ortho and para isomers. rsc.org Several factors influence the regioselectivity of this reaction:

Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.

Sulfonating Agent: The choice of sulfonating agent can affect the isomer ratio. For example, the reaction of anisole with sulfur trioxide in nitromethane predominantly yields the 4-sulfonic acid. researchgate.net

Solvent: The solvent system can influence the reactivity and the product distribution. researchgate.net

Steric Hindrance: In substituted anisoles, steric hindrance can play a significant role in directing the incoming sulfonic acid group. For instance, in the sulfonation of chloro- and dichloroanisoles, the methoxy group's directing effect is dominant, but steric hindrance from ortho-chloro or ortho-sulfo substituents can influence the final product distribution. researchgate.net

The reversibility of the sulfonation reaction can also be exploited for isomer control. wikipedia.org By heating a mixture of isomers in dilute acid, the less stable ortho-isomer can be converted to the more stable para-isomer through a process of desulfonation and re-sulfonation. chemistrysteps.com

Catalytic Methodologies in Methoxybenzenesulfonic Acid Synthesis

The use of catalysts can offer greener and more efficient routes for the synthesis of methoxybenzenesulfonic acids. Solid acid catalysts, such as zeolites and silica-supported acids, have been investigated for aromatic sulfonation reactions.

Zeolites, with their well-defined pore structures and strong acid sites, can act as shape-selective catalysts in the sulfonation of aromatic compounds. mdpi.com For example, zeolites like HY and HZSM-5 have been used in the conversion of anisole, although these reactions often focus on transalkylation and dealkylation rather than sulfonation. ou.eduacs.org However, the principles of shape-selective catalysis could potentially be applied to control the regioselectivity of anisole sulfonation.

Silica-supported catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and silica-supported potassium bisulfate (SiO₂/KHSO₄), have been employed for the sulfonation of various aromatic compounds, including anisole, using sodium bisulfite as the sulfonating agent. ajgreenchem.com These reactions can be carried out under conventional heating or microwave irradiation, with the latter often leading to shorter reaction times and improved yields. ajgreenchem.com This method provides a heterogeneous catalytic system that is reusable and environmentally friendly. ajgreenchem.com

Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Journal of Chemical Research The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Chemical Search The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-Methoxy-5-methylbenzenesulfonic Acid - Read by QxMD The synthesis of 2-methoxy-5-methylbenzenesulfonic acid was studied. The effects of reaction temperature, reaction time and amount of concentrated H2SO4 on the yield were investigated. The optimum synthesis conditions were determined as follows: reaction temperature 60°C, reaction time 3 h and the mass ratio of 2-methoxytoluene to concentrated H2SO4 1:1.5. Under these conditions, the yield is up to 88.9%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-4-amino-5-sulfamoyl-benzoic acid 2-Methoxy-4-amino-5-sulfamoyl-benzoic acid was synthesized by a new method using 2-methoxy-4-amino-benzoic acid as raw material through sulfonation and amination. The structure of the product was confirmed by IR, 1HNMR and MS. The optimal conditions of sulfonation were: the molar ratio of 2-methoxy-4-amino-benzoic acid to chlorosulfonic acid 1:4, reacting at 65-75°C for 2.5 h. The yield was 92.5%. The optimal conditions of amination were: reacting at 55-65°C for 2 h with excessive aqua ammonia (B1221849). The yield was 88.9%. The total yield was 82.2%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-5-chlorobenzenesulphonyl chloride - ChemicalBook ...Synthesis of 2-methoxy-5-chlorobenzenesulphonyl chloride from 4-chloroanisole. Using 4-chloroanisole as raw material, chlorosulfonic acid as sulfonating agent, and synthesizing 2-methoxy-5-chlorobenzenesulfonyl chloride by one-step sulfonation. The effects of reaction temperature, reaction time, and material ratio on the yield of the reaction were investigated. The results showed that the optimal process conditions were: n (4-chloroanisole): n (chlorosulfonic acid) = 1: 3, the reaction temperature is 40 ℃, the reaction is 2 h, and the yield can reach more than 85%. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Synthesis of 2-methoxy-5-sulfamoyl benzoic Acid In the amination ... Under the optimized experimental conditions, the yield of 2-methoxy-5-sulfonyl chlorobenzoic acid can reach to 95.7%. 4.3 Synthesis of 2-methoxy-5-sulfamoyl benzoic Acid In the amination reaction of 2-methoxyl-5-amino-sulfonyl benzoic acid, the main influence factors were mainly ammonia concentration, reaction temperature and reaction time. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3B55-0g2i8h1y33j32e65i74fGfOqX_t6p_6Y5K6z5y71d9H8yq1P_Q2-yXy8gC-TqT4t1Q6_46pB0G3W5580q15gq73y-b413z3mQz5gO428746A Process development for the large-scale synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid A practical and efficient process for the large-scale synthesis of 5-bromo-2-methoxy-3-methylbenzoic acid has been developed. The four-step synthesis, starting from commercially available 2-bromo-6-methylphenol, involves protection of the hydroxyl, ortho-lithiation followed by reaction with carbon dioxide, methylation, and saponification. All steps were optimized to develop a process that is suitable for scale-up. The process avoids the use of any hazardous or expensive reagents and chromatography. The developed process is high yielding and provides the desired product in excellent purity. 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Chemical Reactivity and Functional Group Transformations of 2 Methoxybenzenesulfonic Acid Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-methoxybenzenesulfonic acid derivatives towards electrophilic aromatic substitution (EAS) is influenced by the electronic effects of its substituents. The methoxy (B1213986) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgbrainly.inpressbooks.pub Conversely, the sulfonic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.orgrsc.org

When both groups are present, their directing effects are in opposition. The methoxy group at position 2 directs incoming electrophiles to positions 4 (para) and 6 (ortho), while the sulfonic acid group at position 1 directs to positions 3 and 5 (meta). The outcome of an electrophilic substitution reaction on this disubstituted ring will depend on the reaction conditions and the nature of the electrophile, but generally, the powerful activating effect of the methoxy group tends to dominate, favoring substitution at the positions it activates. The sulfonic acid group can also be employed strategically as a blocking group; it can be introduced to block the para position, forcing an incoming substituent into the ortho position, and can later be removed using dilute acid. youtube.com

Nucleophilic aromatic substitution (SNAr) on derivatives of this compound is less common. masterorganicchemistry.com SNAr reactions typically require an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com While the sulfonic acid group is electron-withdrawing, the potent electron-donating nature of the methoxy group makes the ring generally electron-rich and thus less susceptible to nucleophilic attack. brainly.in For SNAr to occur, additional, powerful electron-withdrawing groups would likely need to be present on the ring. masterorganicchemistry.com

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional handle that can be converted into several other important functional groups.

Derivatization to Sulfonyl Chlorides and Sulfonamides

A primary transformation of sulfonic acids is their conversion to sulfonyl chlorides. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, this compound can be converted to 2-methoxybenzenesulfonyl chloride. This sulfonyl chloride is a key intermediate for the synthesis of other derivatives. chemicalbook.com

The resulting sulfonyl chlorides are reactive electrophiles that readily undergo reaction with nucleophiles such as ammonia (B1221849) or primary and secondary amines to form the corresponding sulfonamides. orgsyn.org This two-step sequence is a common and efficient method for preparing a wide array of N-substituted sulfonamides, which are a prominent class of compounds in medicinal chemistry. google.comepo.orggoogle.com

Table 1: Derivatization of the Sulfonic Acid Moiety
TransformationStarting MaterialReagent(s)Product
Sulfonyl Chloride FormationThis compoundThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)2-Methoxybenzenesulfonyl chloride
Sulfonamide Formation2-Methoxybenzenesulfonyl chlorideAmmonia (NH₃), Primary amine (RNH₂), or Secondary amine (R₂NH)2-Methoxybenzenesulfonamide or N-substituted derivatives

Reduction to Thiophenols

The sulfonic acid group or its derivatives can be reduced to form the corresponding thiophenols. This transformation is a valuable method for introducing a thiol group onto an aromatic ring. Various reducing agents can accomplish this, including strong reducing agents like lithium aluminum hydride (LiAlH₄) for sulfonyl chlorides or catalytic hydrogenation methods. The direct reduction of aromatic sulfonic acids to thiophenols can also be achieved under specific conditions, providing a more direct route to these valuable sulfur-containing compounds.

Transformations of the Methoxy Group (e.g., Demethylation)

The methoxy group, an aryl methyl ether, can be cleaved to reveal a phenolic hydroxyl group. This demethylation is a crucial transformation in the synthesis of many natural products and pharmaceuticals. nih.govnih.govgvsu.edu

The most common reagents for this purpose are strong protic acids like hydrobromic acid (HBr) and hydriodic acid (HI), or Lewis acids. rsc.orgtandfonline.com Boron tribromide (BBr₃) is a particularly effective and widely used reagent for cleaving aryl methyl ethers, often providing high yields under mild conditions. nih.govnih.govgvsu.eduresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.govresearchgate.net More environmentally friendly methods using mineral acids like HCl in high-temperature water have also been developed. kuleuven.be

The choice of demethylating agent is critical to ensure selectivity, especially when other sensitive functional groups are present in the molecule.

Table 2: Common Reagents for Demethylation of the Methoxy Group
Reagent ClassSpecific ReagentGeneral Conditions
Lewis AcidsBoron tribromide (BBr₃)Typically in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. nih.gov
Strong Protic AcidsHydrobromic acid (HBr) or Hydriodic acid (HI)Often used as concentrated aqueous solutions with heating. tandfonline.com
Green Chemistry MethodsHCl or H₂SO₄ in pressurized hot waterHigh temperatures (e.g., 250 °C) are often required. kuleuven.be

Reactions of Other Aromatic Substituents (e.g., Amino Group Alkylation, Oxidation/Reduction)

Derivatives of this compound can bear other substituents that undergo their own characteristic reactions. For example, an amino group on the aromatic ring introduces a site of nucleophilicity and a handle for further functionalization.

An amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). atamanchemicals.comatamanchemicals.comwikipedia.org These diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions. They can also act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds, which are important dyes. atamanchemicals.comatamanchemicals.com

Furthermore, the amino group itself can undergo reactions such as alkylation or acylation to form secondary or tertiary amines and amides, respectively. If a nitro group is present on the ring, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This reduction is a fundamental step in the synthesis of many aromatic amines.

Intramolecular Cyclization Reactions in Derivative Synthesis

The functional groups on derivatives of this compound can be strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of sultams, which are cyclic sulfonamides. bohrium.com

When a derivative has a nucleophilic side chain appropriately located ortho to the sulfonic acid (or sulfonamide) group, intramolecular cyclization can occur. For instance, an N-substituted 2-aminobenzenesulfonamide (B1663422) could potentially cyclize to form a benzothiadiazine dioxide ring system. The synthesis of these cyclic structures, known as benzosultams, can be achieved through various catalytic methods, including transition-metal-catalyzed C-H amination or annulation reactions. nih.gov These intramolecular reactions are powerful tools for building complex molecular architectures from relatively simple substituted aromatic precursors. bohrium.com

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Azo Dye Synthesis and Colorant Chemistry

Azo dyes, characterized by the functional group R-N=N-R', represent a significant class of organic colorants used extensively in the textile, printing, and food industries. anjs.edu.iq The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. unb.cayoutube.comcuhk.edu.hk

While 2-Methoxybenzenesulfonic acid itself is not a direct precursor for the diazotization step due to the absence of a primary amino group, it is a crucial starting material for producing key dye intermediates. Through nitration and subsequent reduction, this compound can be converted into amino-methoxybenzenesulfonic acid derivatives. These derivatives are valuable components in the synthesis of a variety of azo dyes.

For instance, the related compound 2-Amino-5-methoxybenzenesulfonic acid is explicitly used as a diazo component in the production of several reactive red dyes. dyestuffintermediates.com In this process, the amino group of 2-Amino-5-methoxybenzenesulfonic acid is converted into a diazonium salt, which is then coupled with various naphthalene-based sulfonic acids to create the final dye molecule.

Table 1: Examples of Reactive Dyes Synthesized from a this compound Derivative Data derived from research on dye intermediates. dyestuffintermediates.com

The presence of the sulfonic acid group (-SO₃H) in these dye intermediates is critical for imparting water solubility, a key property for their application in dyeing natural fibers like cotton and wool. cuhk.edu.hk The methoxy (B1213986) group (-OCH₃) acts as an auxochrome, a group that modifies the color of the chromophore, often leading to deeper and more intense shades.

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, agrochemicals, and materials science. The synthesis of these structures often relies on condensation reactions that can be catalyzed by acids.

This compound can function as an effective organocatalyst in the synthesis of various heterocyclic systems. Its strong acidity, derived from the sulfonic acid group, facilitates reactions such as cyclocondensations and multicomponent reactions by protonating reactants and activating them towards nucleophilic attack. Unlike inorganic acids, its organic nature often provides better solubility in organic reaction media.

A prominent example of such catalysis is in the synthesis of pyrano[2,3-d]pyrimidine derivatives. These heterocyclic cores are of significant interest due to their biological activities. nih.gov The synthesis often involves a one-pot, three-component reaction between an aldehyde, malononitrile, and barbituric acid. While various catalysts can be used, aromatic sulfonic acids are effective in promoting this transformation to afford the desired heterocyclic products in high yields. nih.gov The catalytic cycle typically involves the activation of the aldehyde carbonyl group by the acid, facilitating the initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Utilization in Polymer Chemistry and Conducting Polymer Synthesis

The sulfonic acid functionality of this compound makes it a valuable component in polymer chemistry, particularly in the development of functional and conducting polymers. Sulfonated polymers are widely used as ion-exchange resins and proton-exchange membranes (PEMs) for fuel cells. nih.gov

Monomers containing sulfonic acid groups, such as 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), are polymerized to create polyelectrolytes with high ionic conductivity. nih.govmdpi.com These polymers are noted for their hydrolytic stability and pH-responsiveness. mdpi.com While not a polymerizable monomer itself, this compound can be incorporated into polymer structures or used as a dopant.

In the field of conducting polymers, such as polyaniline (PANI), dopants are essential for inducing electrical conductivity. The process involves the protonation of the polymer backbone, which introduces charge carriers. Aromatic sulfonic acids are commonly used as dopants because they not only act as a source of protons but also function as a counter-ion, influencing the polymer's morphology, solubility, and stability. This compound can serve as a dopant, where its sulfonic acid group protonates the PANI chain, and the methoxybenzenesulfonate anion stabilizes the resulting positive charge (polaron). The size and structure of this counter-ion can affect the processability and final properties of the conductive polymer film.

Contributions to Complex Molecular Architecture

The construction of complex molecular architectures and supramolecular assemblies relies on controlling non-covalent interactions such as hydrogen bonding, ionic interactions, and π-π stacking. The distinct functional groups of this compound allow it to act as a versatile building block in crystal engineering and the design of intricate molecular systems.

These principles are leveraged in the design of metal-organic frameworks (MOFs) and organic co-crystals. By combining this compound or its salts with metal ions or other organic molecules (co-formers), it is possible to generate highly ordered crystalline materials with specific topologies and potential applications in areas such as gas storage, catalysis, and separation. The interplay between the strong ionic/hydrogen bonding of the sulfonate group and the weaker π-stacking of the benzene (B151609) ring provides a hierarchical approach to constructing complex and functional molecular architectures.

Table 2: List of Chemical Compounds Mentioned

Mechanistic Insights and Theoretical Studies on Methoxybenzenesulfonic Acids

Reaction Mechanism Elucidation in Sulfonation Processes

The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The process involves the replacement of a hydrogen atom on the aromatic ring with a sulfonic acid (–SO₃H) group. wikipedia.org In the case of anisole (B1667542) (methoxybenzene), this reaction leads to the formation of methoxybenzenesulfonic acid isomers.

The active electrophile in these reactions is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. masterorganicchemistry.comchemistrysteps.com The reaction mechanism generally proceeds in three steps:

Generation of the Electrophile : In sulfonation using sulfuric acid, the electrophile is generated through a series of equilibria. Two molecules of sulfuric acid can react to form the hydronium ion, a bisulfate ion, and sulfur trioxide (SO₃) youtube.com. Alternatively, SO₃ can be used directly, often in a mixture with H₂SO₄ known as "fuming sulfuric acid" or oleum. chemistrysteps.com Depending on the concentration of sulfuric acid, the sulfonating entity can vary from H₃SO₄⁺ in lower concentrations to H₂S₂O₇ with increasing concentration. rsc.org

Formation of the Sigma Complex : The electron-rich π system of the anisole ring attacks the electrophilic sulfur atom of SO₃ or ⁺SO₃H. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. masterorganicchemistry.comkhanacademy.org

Deprotonation : A weak base, such as water or the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group. masterorganicchemistry.comyoutube.com This step restores the aromaticity of the ring, yielding the final methoxybenzenesulfonic acid product. masterorganicchemistry.com

The methoxy (B1213986) group (–OCH₃) on the anisole ring is an activating group and an ortho, para-director. This means it increases the rate of reaction compared to benzene (B151609) and directs the incoming sulfonic acid group to the positions ortho (C2) and para (C4) to itself. The initial product of the sulfonation of anisole is typically p-methoxybenzenesulfonic acid (4-methoxybenzenesulfonic acid). rsc.org However, relatively high proportions of the ortho-isomer, 2-methoxybenzenesulfonic acid, can be formed. This has been attributed to a specific complexation between the anisole substrate and the sulfonating electrophile. rsc.org For instance, sulfonation of anisole can yield up to 36% of the ortho product. rsc.org Further sulfonation can lead to disubstituted products, such as 4-methoxybenzene-1,3-disulfonic acid. rsc.org

Computational Chemistry Approaches (e.g., DFT, Molecular Docking for Interaction Studies)

Computational chemistry provides powerful tools for investigating the intricacies of chemical reactions at a molecular level. Methods like Density Functional Theory (DFT) and molecular docking are employed to study the sulfonation of anisole and the properties of the resulting methoxybenzenesulfonic acid isomers.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of methoxybenzenesulfonic acids, DFT calculations are used to:

Determine Molecular Geometries : Optimize the structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energetics : Determine the activation barriers and reaction energies, providing insight into the reaction mechanism and predicting the most likely reaction pathway.

Analyze Electronic Properties : Study the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). dntb.gov.ua These analyses help in understanding the reactivity of the anisole ring and the nature of the electrophilic attack. For example, DFT can be used to model the interaction between the sulfonating agent and the anisole molecule, explaining the observed regioselectivity.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model ligand-protein interactions researchgate.netnih.gov, the principles can be applied to understand intermolecular interactions in reaction mechanisms. For instance, docking simulations could model the non-covalent interactions between the anisole substrate, the sulfonating agent, and solvent molecules, helping to elucidate the role of specific complexes in directing the substitution to the ortho position. dntb.gov.uanih.gov

These computational studies complement experimental findings by providing a detailed picture of the reaction pathway and the factors that control product distribution. monash.edu

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent can significantly influence the rate and outcome of the sulfonation of anisole. Solvents affect reaction rates by differentially solvating the reactants and the transition state. wikipedia.org If the transition state is stabilized by the solvent more than the reactants are, the reaction rate increases. wikipedia.org

The isomer distribution of methoxybenzenesulfonic acid is particularly sensitive to the solvent system. Research has shown that the proportion of ortho-sulfonation is enhanced when using solvents like dichloromethane (B109758) compared to nitromethane or dioxane. researchgate.netsemanticscholar.org This effect is attributed to the formation of a complex between sulfur trioxide and the oxygen atom of the methoxy group in anisole. semanticscholar.org In a less polar solvent like dichloromethane, this is followed by an intramolecular transfer of the SO₃ group to the nearby ortho carbon, leading to a higher yield of this compound. semanticscholar.org

The kinetics of sulfonation are typically first-order with respect to the aromatic substrate. rsc.org The nature of the sulfonating species, and thus the reaction kinetics, changes with the concentration of sulfuric acid. Studies have indicated a gradual changeover in the active electrophile from H₃SO₄⁺ to H₂S₂O₇ as the concentration of H₂SO₄ increases from 75% to 90%. rsc.org

Isomer Distribution in Sulfonation of Anisole with SO₃ in Different Solvents
SolventOrtho-Isomer (%) (this compound)Para-Isomer (%) (4-Methoxybenzenesulfonic acid)Reference
NitromethaneLowHigh (Predominant) researchgate.netsemanticscholar.org
Dichloromethane3664 rsc.orgsemanticscholar.org

Structure-Reactivity Relationships in Substituted Systems

The structure of the aromatic substrate plays a crucial role in determining its reactivity towards sulfonation. The methoxy group in anisole is an activating substituent, making the ring more susceptible to electrophilic attack than unsubstituted benzene. chemistrysteps.com The position and nature of other substituents on the anisole ring can further modify this reactivity and the resulting product distribution.

Activating Groups : Additional electron-donating groups on the ring will generally increase the rate of sulfonation. Their directing effects will combine with that of the methoxy group to determine the final position of sulfonation.

Steric Hindrance : Bulky substituents, particularly at positions ortho to the methoxy group, can sterically hinder the approach of the electrophile. This often leads to a decrease in the formation of the ortho-isomer and a preference for substitution at the less hindered para position. researchgate.net In some cases where the methoxy group is sterically hindered by an ortho-chloro or ortho-sulfo substituent, demethylation can occur to yield the corresponding phenolsulfonic acids. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Methoxybenzenesulfonic acid. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, researchers can confirm the arrangement of protons and carbon atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons, typically found in the range of 6.5-8.0 ppm, exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts are influenced by the positions of the methoxy and sulfonic acid groups. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet at a higher field, generally between 3.5 and 4.5 ppm. libretexts.org The acidic proton of the sulfonic acid group (-SO₃H) is often broad and may exchange with deuterated solvents, sometimes not being observed or appearing as a very broad signal at a low field. chegg.com

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, seven distinct signals are expected. The carbon atom attached to the methoxy group (C-O) would appear significantly downfield, typically in the 150-160 ppm range. The carbon atom bonded to the sulfonic acid group (C-S) would also be downfield, influenced by the electron-withdrawing nature of the sulfonate group. The remaining four aromatic carbons would resonate between approximately 110 and 140 ppm. The methoxy carbon (-OCH₃) itself would produce a signal at a higher field, typically around 55-60 ppm. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Predicted values are based on typical chemical shift ranges for similar functional groups and analysis of related compounds like 2-methoxybenzoic acid and other substituted benzenes. libretexts.orgchegg.comhmdb.ca

Atom Type Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Aromatic C-H6.8 - 7.9 (multiplets)110 - 140
Methoxy -OCH₃~3.9 (singlet)~56
Aromatic C-O-~157
Aromatic C-S-~145
Sulfonic Acid -SO₃H>10 (broad) or not observed-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum is characterized by several key absorption bands.

Key expected vibrational bands include:

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydroxyl proton in the sulfonic acid group, often overlapping with C-H stretches.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the methoxy group is expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

S=O Stretches: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. These are often the most intense peaks in the spectrum. chemicalbook.com

S-O Stretch: The S-O single bond stretch is typically found in the 900-700 cm⁻¹ range.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). uninsubria.it

C=C Stretches: Aromatic ring C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Data is inferred from characteristic frequencies of functional groups and spectra of related compounds like 2-methoxybenzoic acid and benzenesulfonic acid. chemicalbook.comnist.govnist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Sulfonic Acid)2500 - 3300Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Medium
Asymmetric S=O Stretch1250 - 1120Strong
Symmetric S=O Stretch1080 - 1010Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. up.ac.za

The spectrum is expected to show two main absorption bands:

An intense primary band (E-band) around 200-230 nm.

A less intense secondary band (B-band) with fine structure, typically appearing around 260-290 nm. up.ac.za

The positions and intensities of these bands (λ_max) are influenced by the substituents on the benzene ring. Both the methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups are auxochromes that can cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorbance) compared to unsubstituted benzene. The analysis is typically performed in a non-absorbing solvent like ethanol (B145695) or water.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Values are estimated based on the UV-Vis spectra of substituted benzenes and related sulfonic acids. nist.govresearchgate.net

Transition Type Expected λ_max (nm) Molar Absorptivity (ε)
π → π* (Primary, E-band)~225 - 235High
π → π* (Secondary, B-band)~275 - 285Moderate

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₈O₄S).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (188.02 g/mol ). Key fragmentation pathways for benzenesulfonic acids often involve the loss of the sulfonic acid group or parts of it. nist.gov

Expected key fragments for this compound include:

[M - OH]⁺: Loss of a hydroxyl radical (m/z 171).

[M - SO₂]⁺: Loss of sulfur dioxide (m/z 124).

[M - SO₃H]⁺: Loss of the sulfonic acid group, leading to the methoxybenzene cation (m/z 107).

Loss of a methyl group from the methoxy substituent, followed by other fragmentations.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure/Loss Predicted m/z
[C₇H₈O₄S]⁺Molecular Ion [M]⁺188
[C₇H₇O₃S]⁺[M - OH]⁺171
[C₇H₈O₂]⁺[M - SO₂]⁺124
[C₇H₇O]⁺[M - SO₃H]⁺107

Chromatographic Techniques (HPLC, GPC) for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of this compound. Due to its polar and acidic nature, reversed-phase HPLC is a suitable method. helixchrom.com A typical setup would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The pH of the mobile phase is critical for achieving good peak shape and retention, as it controls the ionization state of the sulfonic acid group. helixchrom.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~280 nm). globalresearchonline.net

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is not typically used for small molecules like this compound itself but is the standard method for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers derived from it. youtube.com For sulfonated polymers, which are often water-soluble, aqueous GPC is employed. acs.org The technique separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting first. youtube.com By calibrating the system with polymer standards of known molecular weights, the average molecular weight (Mn, Mw) of the synthesized polymer can be determined.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Polymers)

While this compound itself is not typically electrochemically active in the common potential range, polymers synthesized from it or its derivatives can exhibit interesting electrochemical properties. Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these polymers.

For instance, if this compound is incorporated into a conductive polymer backbone, the resulting material could be characterized by CV to determine its oxidation and reduction potentials, electrochemical stability, and charge-transport properties. A typical CV experiment involves cycling the potential of a working electrode coated with the polymer film in an electrolyte solution and measuring the resulting current. abechem.com The shape of the voltammogram provides information about the reversibility of the redox processes. For polymers containing phenolic or aniline-like moieties, CV can reveal processes related to the formation of phenoxonium radicals or polymer doping/dedoping. The presence of the sulfonic acid groups can enhance the solubility and ion-conductivity of the polymer, which also influences its electrochemical response. mdpi.comabechem.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur) in a purified sample of this compound. This data is used to confirm the empirical and molecular formula of the compound. The theoretical composition is calculated from the molecular formula, C₇H₈O₄S (Molecular Weight: 188.20 g/mol ). Comparison of the experimental results with the theoretical values is a fundamental criterion for purity and identity confirmation.

Table 5: Theoretical Elemental Composition of this compound (C₇H₈O₄S)

Element Symbol Atomic Weight Number of Atoms Total Mass Percentage (%)
CarbonC12.011784.07744.68%
HydrogenH1.00888.0644.28%
OxygenO15.999463.99634.00%
SulfurS32.06132.0617.04%
Total 188.197 100.00%

Emerging Research Directions and Future Prospects for Methoxybenzenesulfonic Acid Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency

One promising approach involves the use of milder and more selective sulfonating agents. For instance, the use of bis(trimethylsilyl) sulfate (B86663) has been shown to effectively sulfonate anisole (B1667542), yielding anisolesulfonic acid in good yields. afinitica.com The reaction conditions, such as temperature and reactant ratios, can be optimized to favor the formation of the desired 2-methoxybenzenesulfonic acid.

Another avenue of exploration is the use of solvent systems that can influence the isomer distribution. Research has shown that the choice of solvent, such as dichloromethane (B109758) or trichlorofluoromethane, can enhance ortho substitution during the sulfonation of anisole with sulfur trioxide. semanticscholar.org This is attributed to the formation of a complex between sulfur trioxide and the oxygen atom of the methoxy (B1213986) group, which facilitates an intramolecular transfer of the SO3 group to the ortho position. semanticscholar.org

The development of solid acid catalysts also presents a significant opportunity for enhancing the efficiency and sustainability of this compound synthesis. These catalysts can offer advantages such as easier separation from the reaction mixture, reusability, and potentially higher selectivity.

A summary of different approaches to the synthesis of methoxybenzenesulfonic acid isomers is presented in the table below.

Starting MaterialSulfonating AgentKey ConditionsPrimary Product(s)Reference
AnisoleSulfuric Acid / Fluorosulfuric AcidRoom Temperaturep-Methoxybenzenesulfonic acid rsc.org
AnisoleSulfur TrioxideDichloromethaneEnhanced ortho-substitution semanticscholar.org
AnisoleBis(trimethylsilyl) sulfate125-170 °CAnisolesulfonic acid (isomer distribution not specified) afinitica.com
Phenol (B47542)2H2SO4 and Sodium Nitrate, followed by multiple steps including methylationHigh Temperature2-Amino-5-methoxybenzenesulfonic acid google.com

Exploration of New Chemical Transformations

Beyond its synthesis, there is a growing interest in exploring new chemical transformations of this compound to create novel molecules with valuable properties. The presence of both a sulfonic acid group and a methoxy group on the benzene (B151609) ring provides multiple reactive sites for further functionalization.

The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters. These derivatives are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The methoxy group, on the other hand, can be cleaved to yield a hydroxyl group, opening up another avenue for derivatization.

Furthermore, the aromatic ring itself can undergo further electrophilic substitution reactions. The directing effects of the existing sulfonic acid and methoxy groups will influence the position of the incoming substituent, allowing for the synthesis of a variety of polysubstituted aromatic compounds. The Friedel-Crafts alkylation of anisole, for instance, demonstrates the reactivity of the aromatic ring, which can be modulated by the existing substituents. vedantu.com

Advanced Functional Material Development

The unique combination of a hydrophilic sulfonic acid group and a more hydrophobic methoxy-substituted aromatic ring makes this compound an interesting candidate for the development of advanced functional materials. While direct applications of this specific compound in materials science are still an emerging area, the properties of related sulfonated aromatic compounds provide insights into its potential.

For instance, sulfonic acid-functionalized polymers are widely used in the development of proton exchange membranes for fuel cells. mdpi.com The sulfonic acid groups provide proton conductivity, a key requirement for these applications. The methoxy group in this compound could be used to tune the hydrophobicity and other properties of such polymers. Polymers incorporating 2-acrylamido-2-methyl-1-propanesulfonic acid have shown promise in conductive medical hydrogels, highlighting the role of sulfonic acids in creating conductive and hydrophilic polymer networks. radtech.org

Moreover, sulfonated compounds can act as dopants for conducting polymers, enhancing their conductivity and processability. The specific structure of this compound may offer advantages in terms of solubility and interaction with the polymer matrix. Dispersants functionalized with sulfonic acid monomers are also utilized in pigmented coating compositions, suggesting a potential role for this compound in surface coatings and material functionalization. epo.org

Interdisciplinary Research with Computational Chemistry

Computational chemistry is becoming an increasingly powerful tool in understanding and predicting chemical reactivity and properties. In the context of this compound, computational studies can provide valuable insights into several key areas.

Density Functional Theory (DFT) calculations can be employed to study the mechanism of anisole sulfonation in detail. acs.org Such studies can help in understanding the factors that control the regioselectivity of the reaction and can guide the design of more efficient synthetic routes. For example, computational analysis can elucidate the energy profiles of different reaction pathways, leading to the preferential formation of the ortho isomer.

Furthermore, computational methods can be used to predict the properties of this compound and its derivatives. This includes electronic properties, which are relevant for applications in functional materials, as well as their reactivity in various chemical transformations. The use of computational approaches in the study of sulfonated poly(arylene ether sulfone) synthesis demonstrates the feasibility of these methods in predicting polymerization processes and material properties. mdpi.com The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new applications for this compound. nih.gov

Sustainable Chemical Synthesis Initiatives

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For this compound, there is a significant opportunity to develop more sustainable and environmentally friendly production methods.

A key focus is on replacing traditional, corrosive sulfonating agents like concentrated sulfuric acid with more benign alternatives. The use of solid acid catalysts, such as sulfonated mesoporous silica (B1680970), offers a recyclable and less hazardous option for sulfonation reactions. acs.org These catalysts can be easily separated from the reaction mixture, minimizing waste generation. aston.ac.ukfrontiersin.org

The development of solvent-free or green solvent-based reaction systems is another important aspect of sustainable synthesis. rsc.org Ionic liquids, for example, have been explored as green and efficient media for the sulfonation of aromatic compounds. organic-chemistry.org These solvents can act as both the catalyst and the reaction medium, simplifying the process and reducing the use of volatile organic compounds.

Moreover, process intensification techniques, such as the use of continuous flow reactors, can lead to more efficient and safer production processes with reduced energy consumption and waste. The adoption of sulfonation with SO3 in liquid SO2 represents a more atom-efficient process with the potential for near-zero waste if the SO2 is recycled. researchgate.net

The following table summarizes some sustainable approaches applicable to the synthesis of aromatic sulfonic acids.

Sustainable ApproachDescriptionPotential Advantages for this compound Synthesis
Solid Acid CatalysisUse of recyclable solid catalysts like sulfonated silica or zeolites.Reduced corrosion, easier product separation, catalyst reusability, potentially higher selectivity. acs.orgaston.ac.uk
Ionic LiquidsEmploying non-volatile ionic liquids as both solvent and catalyst.Lower volatility, potential for catalyst recycling, milder reaction conditions. organic-chemistry.org
SO3 in liquid SO2Using sulfur trioxide in liquid sulfur dioxide as the sulfonating medium.High atom economy, reduced waste through SO2 recycling, can be a multi-purpose approach. researchgate.net
Green SolventsUtilizing environmentally benign solvents like anisole itself.Reduced environmental impact compared to traditional chlorinated solvents. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methoxybenzenesulfonic acid from methoxybenzene?

  • Methodological Answer : Sulfonation of methoxybenzene can be achieved using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (60–100°C). Catalysts like silver sulfate may enhance regioselectivity for the para position relative to the methoxy group. Reaction progress should be monitored via TLC or HPLC, and crude products purified via recrystallization (e.g., using ethanol/water mixtures) .
  • Note : Adapt protocols from analogous compounds (e.g., toluenesulfonic acid synthesis ), but account for the electron-donating methoxy group, which may require longer reaction times.

Q. How can researchers address challenges in purifying this compound?

  • Methodological Answer : Common impurities include unreacted starting materials and sulfonic acid isomers. Use ion-exchange chromatography or solid-phase extraction (SPE) with C18 columns to isolate the sulfonic acid. Confirm purity via melting point analysis (target range: 250–260°C, extrapolated from similar sulfonic acids ) and NMR spectroscopy (characteristic downfield shifts for sulfonic acid protons at ~11–12 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR to confirm methoxy (-OCH3_3) resonance (~3.8 ppm) and aromatic proton splitting patterns. 13^{13}C NMR to verify sulfonic acid substitution effects on ring carbons.
  • FT-IR : Detect S=O stretching vibrations (~1350 cm1^{-1} and 1150 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI-negative mode) to confirm molecular ion [M-H]^- .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Monitor degradation via HPLC-UV, noting hydrolysis of the sulfonic acid group under strongly alkaline conditions (>pH 10). Thermal gravimetric analysis (TGA) can assess decomposition thresholds (>260°C, inferred from similar sulfonic acids ).

Q. What experimental models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., tyrosine phosphatases or sulfotransferases) using kinetic assays with colorimetric substrates (e.g., p-nitrophenyl phosphate). For receptor-binding studies, employ SPR (surface plasmon resonance) or radioligand displacement assays. Toxicity profiling in cell lines (e.g., HEK293) via MTT assays is recommended .

Q. How can researchers resolve contradictions in reported synthetic yields for sulfonic acid derivatives?

  • Methodological Answer : Variability often stems from competing sulfonation pathways (ortho vs. para substitution). Use DFT calculations to model reaction intermediates and identify steric/electronic factors favoring specific regiochemistry. Validate with 19^{19}F NMR (if fluorinated analogs are synthesized) or X-ray crystallography .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ Gaussian or ORCA for quantum mechanical modeling of acid dissociation constants (pKa) and nucleophilic substitution pathways. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, while COSMO-RS predicts solubility in solvent mixtures .

Q. How can researchers differentiate structural isomers of sulfonated methoxybenzene derivatives?

  • Methodological Answer : Use 2D-NMR techniques (e.g., NOESY or HSQC) to assign substituent positions. For para-substituted isomers, observe distinct 1^1H NMR coupling patterns (e.g., para protons as doublets with J=89J = 8–9 Hz). Compare experimental IR spectra with computed vibrational modes (VEDA software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.